6-(3-Ethyl-4-methylanilino)uracil
Overview
Description
6-(3-Ethyl-4-methylanilino)uracil is a novel compound belonging to the class of anilinouracils. It is known for its selective bactericidal activity against gram-positive bacteria. This compound inhibits pol IIIC, a gram-positive-specific replicative DNA polymerase, making it a promising candidate for antibacterial applications .
Preparation Methods
The synthesis of 6-(3-ethyl-4-methylanilino)uracil involves the reaction of 6-chlorouracil with an excess of the corresponding N-arylformylamine. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
6-(3-Ethyl-4-methylanilino)uracil undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-(3-Ethyl-4-methylanilino)uracil has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s selective bactericidal activity makes it a valuable tool for studying bacterial DNA replication and developing new antibacterial agents.
Medicine: Its potential as an antibacterial agent is being explored for treating infections caused by gram-positive bacteria.
Industry: The compound’s unique properties are being investigated for use in various industrial applications, including the development of new materials and chemical processes .
Mechanism of Action
6-(3-Ethyl-4-methylanilino)uracil exerts its effects by inhibiting pol IIIC, a gram-positive-specific replicative DNA polymerase. This inhibition disrupts bacterial DNA replication, leading to cell death. The compound’s molecular targets include the active site of pol IIIC, where it binds and prevents the polymerase from synthesizing DNA .
Comparison with Similar Compounds
Similar compounds to 6-(3-ethyl-4-methylanilino)uracil include other anilinouracils such as 6-([3,4-trimethylene]anilino)uracil. These compounds share a similar mechanism of action but differ in their substituents and overall structure. The unique combination of the ethyl and methyl groups in this compound enhances its selectivity and potency against gram-positive bacteria compared to its analogs .
Properties
IUPAC Name |
6-(3-ethyl-4-methylanilino)-1H-pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-9-6-10(5-4-8(9)2)14-11-7-12(17)16-13(18)15-11/h4-7H,3H2,1-2H3,(H3,14,15,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNENZJCWXXDRKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)NC2=CC(=O)NC(=O)N2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595558 | |
Record name | 6-(3-Ethyl-4-methylanilino)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87986-17-2 | |
Record name | 6-(3-Ethyl-4-methylanilino)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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